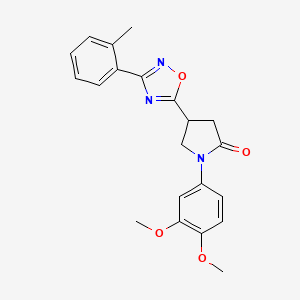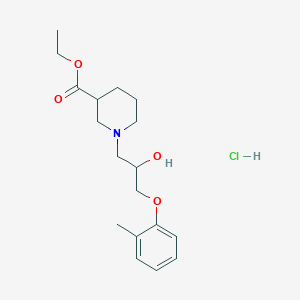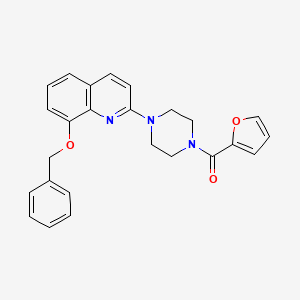![molecular formula C25H28N2O5S B3013895 Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate CAS No. 866811-86-1](/img/structure/B3013895.png)
Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate" is a chemical entity that appears to be related to a class of piperidine derivatives. These derivatives are of interest due to their potential pharmacological activities. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and its derivatives are known to exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of piperidine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, as mentioned in one study, involves the introduction of a benzoyl group and a benzyl group into the piperidine ring system. The introduction of bulky moieties and substituents at specific positions on the benzamide and piperidine nitrogen can significantly enhance the activity of these compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The stereochemistry, as well as the substituents on the piperidine ring, play a vital role in determining their pharmacological properties. For example, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate leads to products with high diastereo- and enantioselectivity, indicating the importance of the three-dimensional arrangement of atoms in these compounds .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The reaction of trimethylsilyl enol ethers with isoquinolinium salts, for example, leads to the synthesis of ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which can further cyclize to form pyrido[2,1-a]isoquinoline derivatives . These reactions are important for the structural modification and optimization of piperidine-based compounds for potential therapeutic use.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different functional groups, like the benzenesulfonyl group, can affect these properties and thus the compound's suitability for pharmaceutical applications. For instance, the introduction of a sulfonate reagent for analytical derivatization in liquid chromatography suggests that these compounds can be modified to enhance their detection and analysis .
科学的研究の応用
Sigma Receptor Scintigraphy in Breast Cancer Detection
Research has explored the potential of sigma receptors as targets for imaging and therapeutic applications in cancer. For example, a study investigated the use of a novel iodobenzamide, aimed at visualizing primary breast tumors through preferential binding to sigma receptors overexpressed on breast cancer cells. This study demonstrated that the compound accumulates in most breast tumors in vivo, suggesting that sigma receptor-targeting compounds could be valuable tools for non-invasive cancer diagnostics and possibly for therapeutic targeting (Caveliers et al., 2002).
Metabolism and Disposition in Drug Development
The disposition and metabolism of novel compounds are crucial aspects of drug development. A study on SB-649868, an orexin receptor antagonist, revealed comprehensive metabolite profiling and disposition patterns in humans. This research highlighted the importance of understanding the metabolic fate of therapeutic agents, providing insights into the elimination pathways and potential metabolites that may influence drug efficacy and safety (Renzulli et al., 2011).
Development of Biomonitoring Methods
The development of biomonitoring methods for assessing exposure to chemicals is another area of scientific interest. A study focused on ethoxyquin, an antioxidant used in animal feeds, exemplifies this research direction. The study developed a human biomonitoring method to assess systemic exposure to ethoxyquin in the general population, demonstrating the feasibility of monitoring exposure to specific compounds through metabolite analysis in urine samples (Stoeckelhuber et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations and guidelines.
将来の方向性
The future directions for the study and application of this compound could be numerous, given its interesting chemical structure. It could be a subject of research in medicinal chemistry, materials science, or other fields. However, specific future directions would depend on the results of ongoing and future research studies.
Please note that this analysis is based on the limited information available from the web search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical databases, textbooks, or review articles.
特性
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-3-31-19-12-13-22-21(15-19)24(27-14-8-9-18(17-27)25(28)32-4-2)23(16-26-22)33(29,30)20-10-6-5-7-11-20/h5-7,10-13,15-16,18H,3-4,8-9,14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHLIKYHHMHPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC(C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)
![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)


![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)